

Utilizing Texas Red in Flow Cytometry: Application Notes and Protocols

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Compound of Interest

Compound Name: *Texas Red*

Cat. No.: *B559581*

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This document provides detailed application notes and protocols for the effective use of **Texas Red**, a bright red fluorescent dye, in flow cytometry. **Texas Red** is a valuable tool for identifying and quantifying cell populations, analyzing the cell cycle, and assessing apoptosis. Its spectral properties make it suitable for inclusion in multicolor flow cytometry panels, though careful consideration of instrument configuration and compensation is crucial.

Spectral Properties and Instrument Configuration

Texas Red is a rhodamine derivative characterized by its excitation and emission spectra in the red region of the visible spectrum. This allows for its use in conjunction with commonly used blue and green fluorochromes.

Table 1: Quantitative Properties of **Texas Red**

| Property | Value | Reference |
|--------------------|---|-----------|
| Excitation Maximum | ~595 nm | [1][2] |
| Emission Maximum | ~615 nm | [1][2] |
| Recommended Laser | 561 nm (Yellow-Green) or 594 nm (Helium-Neon) | |
| Common Filter Set | Excitation: 561/14 nm, Emission: 615/25 nm | |

Note: Optimal laser and filter combinations may vary depending on the specific flow cytometer configuration. It is recommended to consult your instrument's manual or a technical specialist.

Antibody Conjugation with Texas Red

While pre-conjugated antibodies are widely available, researchers may need to conjugate a primary antibody of interest to **Texas Red**. The following protocol provides a general guideline for antibody conjugation. Commercial kits are also available and may offer a more streamlined process.

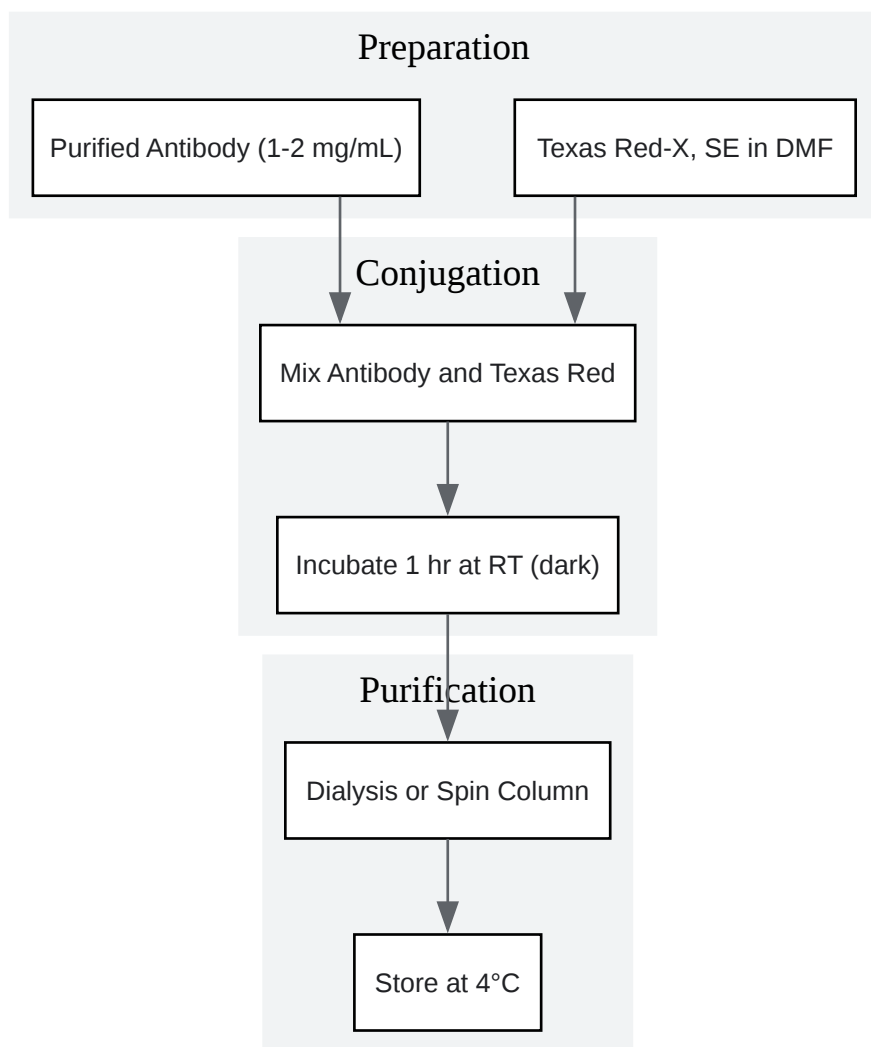
Protocol 1: Texas Red Antibody Conjugation

Materials:

- Purified antibody (1-2 mg/mL in amine-free buffer, e.g., PBS)
- **Texas Red-X**, succinimidyl ester
- Anhydrous dimethylformamide (DMF)
- Dialysis tubing or spin column (e.g., Sephadex G-25)
- Dialysis buffer (e.g., PBS)
- Reaction tubes
- Pipettes and tips

Procedure:

- Prepare the Antibody: Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer (e.g., PBS). Buffers containing primary amines, such as Tris, will interfere with the conjugation reaction.
- Prepare **Texas Red** Solution: Immediately before use, dissolve **Texas Red-X**, succinimidyl ester in anhydrous DMF to a concentration of 5 mg/mL.
- Conjugation Reaction: a. Add 5 μ L of the 5 mg/mL **Texas Red-X**/DMF solution for each milligram of antibody. b. Incubate the reaction mixture for 1 hour at room temperature, protected from light.
- Purification: a. Remove unconjugated **Texas Red** by dialysis against PBS at 4°C. Change the dialysis buffer several times over 24 hours. b. Alternatively, use a spin column (e.g., Sephadex G-25) to separate the conjugated antibody from the free dye, which can prevent dilution of the antibody.^[3]
- Storage: Store the **Texas Red**-conjugated antibody at 4°C, protected from light. For long-term storage, consider adding a preservative like sodium azide.



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Figure 1: Workflow for conjugating a primary antibody to **Texas Red**.

Immunophenotyping using Texas Red-Conjugated Antibodies

Immunophenotyping involves identifying and quantifying cell populations based on the expression of specific cell surface or intracellular markers.

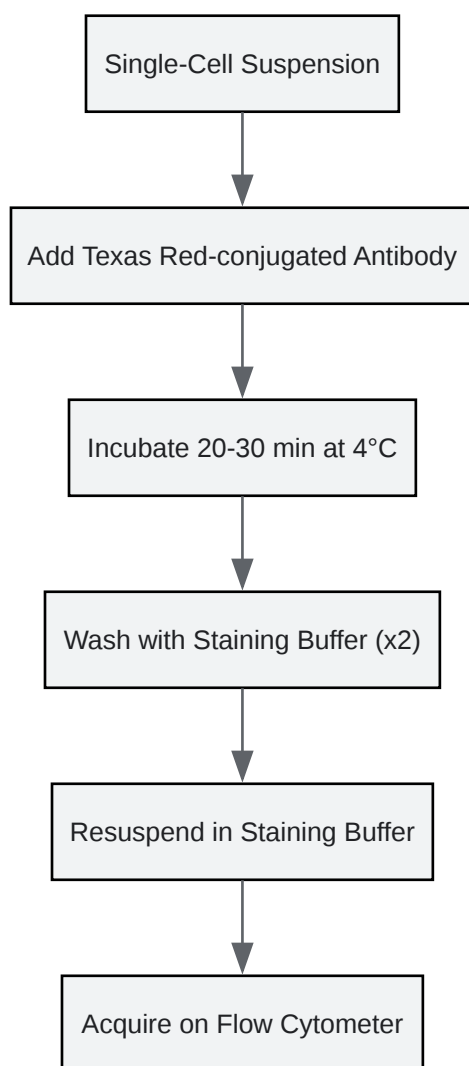
Protocol 2: Cell Surface Staining for Immunophenotyping

Materials:

- Single-cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)
- **Texas Red**-conjugated primary antibody
- Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)
- 12 x 75 mm flow cytometry tubes
- Centrifuge
- Flow cytometer

Procedure:

- Cell Preparation: Prepare a single-cell suspension with a concentration of 1×10^6 cells/mL.
- Staining: a. Aliquot 100 μ L of the cell suspension (1×10^5 cells) into a flow cytometry tube. b. Add the predetermined optimal concentration of the **Texas Red**-conjugated antibody. c. Incubate for 20-30 minutes at 4°C in the dark.
- Washing: a. Add 2 mL of staining buffer to the tube. b. Centrifuge at 300-400 x g for 5 minutes. c. Decant the supernatant. d. Repeat the wash step twice.
- Resuspension: Resuspend the cell pellet in 500 μ L of staining buffer.
- Acquisition: Analyze the cells on a flow cytometer equipped with the appropriate lasers and filters for **Texas Red** detection.



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Figure 2: Experimental workflow for cell surface immunophenotyping.

Cell Cycle Analysis

Flow cytometry can be used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on DNA content. While DNA dyes like propidium iodide (PI) or DAPI are primarily used for this, a **Texas Red**-conjugated antibody against a proliferation marker like Ki-67 can be used in conjunction with a DNA dye to provide more detailed information.

Protocol 3: Cell Cycle Analysis with Ki-67 and PI

Materials:

- Single-cell suspension
- **Texas Red**-conjugated anti-Ki-67 antibody
- 70% cold ethanol
- Propidium Iodide (PI) staining solution (containing RNase A)
- Staining Buffer
- Flow cytometry tubes
- Centrifuge
- Flow cytometer

Procedure:

- **Cell Fixation:** a. Harvest and wash $1-2 \times 10^6$ cells with PBS. b. Resuspend the cell pellet in 500 μ L of PBS. c. While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise. d. Incubate at -20°C for at least 2 hours (or overnight).
- **Intracellular Staining:** a. Centrifuge the fixed cells at $850 \times g$ for 5 minutes. b. Decant the ethanol and wash the cells twice with staining buffer. c. Resuspend the cell pellet in 100 μ L of staining buffer. d. Add the **Texas Red**-conjugated anti-Ki-67 antibody. e. Incubate for 30 minutes at room temperature in the dark. f. Wash the cells once with staining buffer.
- **DNA Staining:** a. Resuspend the cell pellet in 500 μ L of PI staining solution. b. Incubate for 30 minutes at room temperature in the dark.
- **Acquisition:** Analyze the cells on a flow cytometer. **Texas Red** fluorescence (Ki-67) should be measured in the appropriate channel, and PI fluorescence in the channel designated for it (typically excited by a 488 nm laser and detected around 617 nm).

Apoptosis Detection

Apoptosis, or programmed cell death, can be detected using flow cytometry. A common method involves staining for phosphatidylserine (PS) externalization with Annexin V and for membrane

integrity with a viability dye like Propidium Iodide (PI). A **Texas Red**-conjugated antibody against an apoptosis-related protein (e.g., cleaved Caspase-3) can be used in a multiparametric panel.

Protocol 4: Apoptosis Detection with Annexin V and a Texas Red-Conjugated Antibody

Materials:

- Single-cell suspension
- FITC-conjugated Annexin V
- **Texas Red**-conjugated antibody against an apoptotic marker
- Propidium Iodide (PI)
- 1X Annexin V Binding Buffer
- Flow cytometry tubes
- Centrifuge
- Flow cytometer

Procedure:

- Induce Apoptosis: Treat cells with the desired stimulus to induce apoptosis. Include a negative control (untreated cells).
- Staining: a. Wash $1-5 \times 10^5$ cells with cold PBS. b. Resuspend the cells in 100 μL of 1X Annexin V Binding Buffer. c. Add 5 μL of FITC-Annexin V and the predetermined optimal concentration of the **Texas Red**-conjugated antibody. d. Incubate for 15 minutes at room temperature in the dark.
- Viability Staining: a. Add 400 μL of 1X Annexin V Binding Buffer. b. Add 5 μL of PI (100 $\mu\text{g/mL}$ stock).

- Acquisition: Analyze the cells immediately on a flow cytometer.

Table 2: Interpretation of Apoptosis Assay Results

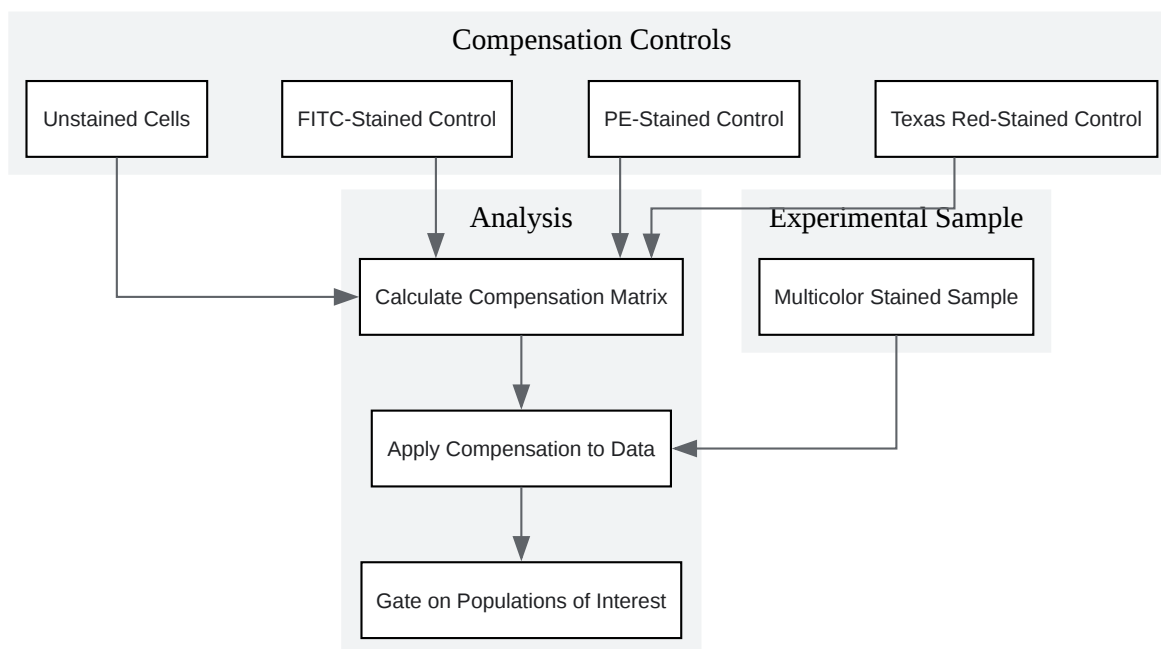
| Annexin V-FITC | PI | Texas Red-Antibody | Cell Population |
|----------------|----------|--------------------|-------------------------------|
| Negative | Negative | Varies | Live cells |
| Positive | Negative | Varies | Early apoptotic cells |
| Positive | Positive | Varies | Late apoptotic/necrotic cells |
| Negative | Positive | Varies | Necrotic cells |

Multicolor Flow Cytometry and Compensation

When using **Texas Red** in a multicolor panel, spectral overlap with other fluorochromes, particularly those with emissions in the orange-red spectrum (e.g., PE), must be corrected through a process called compensation.

Key Considerations for Compensation:

- Single-Stained Controls: For each fluorochrome in the panel, including **Texas Red**, a single-stained control sample (cells or compensation beads) must be prepared.
- Brightness: The positive signal in the compensation control should be at least as bright as the signal expected in the experimental samples.
- Autofluorescence: An unstained control is necessary to determine the background fluorescence of the cells.
- Tandem Dyes: If using tandem dyes like PE-**Texas Red**, a specific compensation control for that exact tandem dye must be used.



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Figure 3: Logical workflow for setting up compensation in multicolor flow cytometry.

By following these protocols and considering the principles of multicolor panel design and compensation, researchers can effectively utilize **Texas Red** as a reliable fluorochrome for a variety of flow cytometry applications.

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- To cite this document: BenchChem. [Utilizing Texas Red in Flow Cytometry: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b559581#using-texas-red-in-flow-cytometry]

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